5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine
Overview
Description
5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of an amino group and a dichlorophenyl group attached to the imidazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine typically involves the reaction of 3,4-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
3,4-Dichlorobenzylamine+Glyoxal+Ammonium Acetate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imidazolone derivatives, substituted imidazolines, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for conditions such as hypertension and diabetes due to its interaction with specific receptors.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects. The pathways involved include the inhibition of certain enzymes and the activation of signaling cascades that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-imidazoline: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.
2-Amino-5-phenyl-2-imidazoline: Similar structure but without the chlorine atoms, leading to variations in reactivity and potency.
2-Amino-5-(4-chlorophenyl)-2-imidazoline: Contains a single chlorine atom, which affects its chemical behavior and applications.
Uniqueness
5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-3,8H,4H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDUFKGYRGYWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=N1)N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961049 | |
Record name | 4-(3,4-Dichlorophenyl)imidazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40659-00-5, 118909-96-9 | |
Record name | MJ 10459-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040659005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-(3,4-dichlorophenyl)-2-imidazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)imidazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-(3,4-DICHLOROPHENYL)-2-IMIDAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y80FT91F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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